molecular formula C16H18N2S B082667 Thiourea, N-phenyl-N'-(3-phenylpropyl)- CAS No. 15093-43-3

Thiourea, N-phenyl-N'-(3-phenylpropyl)-

Cat. No. B082667
CAS RN: 15093-43-3
M. Wt: 270.4 g/mol
InChI Key: KSAVTPCYXUELBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, N-phenyl-N'-(3-phenylpropyl)-' is a chemical compound that has been used in various scientific research applications due to its unique properties. It is a white crystalline solid that is soluble in water and has a molecular weight of 321.47 g/mol. Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of thiourea, N-phenyl-N'-(3-phenylpropyl)-' is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression. These mechanisms may contribute to the anti-cancer, neuroprotective, and anti-inflammatory properties of thiourea, N-phenyl-N'-(3-phenylpropyl)-'.
Biochemical and Physiological Effects
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells and induce apoptosis. It can also protect neurons from oxidative stress and inflammation. In addition, it can inhibit the production of pro-inflammatory cytokines. Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has also been shown to have anticonvulsant and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using thiourea, N-phenyl-N'-(3-phenylpropyl)-' in lab experiments is its unique properties, including its ability to inhibit the activity of various enzymes and its anti-cancer, neuroprotective, and anti-inflammatory properties. However, one limitation is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of thiourea, N-phenyl-N'-(3-phenylpropyl)-'. One direction is the development of more potent and selective inhibitors of enzymes, such as histone deacetylases. Another direction is the investigation of the potential use of thiourea, N-phenyl-N'-(3-phenylpropyl)-' in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, the potential use of thiourea, N-phenyl-N'-(3-phenylpropyl)-' as a therapeutic agent for the treatment of inflammation and cancer should be explored further.
Conclusion
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' is a chemical compound that has been studied extensively for its unique properties and potential applications in scientific research. It can inhibit the activity of various enzymes, including acetylcholinesterase and histone deacetylases, and has anti-cancer, neuroprotective, and anti-inflammatory properties. While there are limitations to its use in lab experiments due to its potential toxicity, there are several future directions for its study, including the development of more potent and selective inhibitors of enzymes and the investigation of its potential use in the treatment of neurodegenerative diseases, inflammation, and cancer.

Synthesis Methods

Thiourea, N-phenyl-N'-(3-phenylpropyl)-' can be synthesized through a reaction between phenylisothiocyanate and 3-phenylpropylamine. The reaction takes place in anhydrous ethanol at room temperature and yields thiourea, N-phenyl-N'-(3-phenylpropyl)-' as a white crystalline solid.

Scientific Research Applications

Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has been used in various scientific research applications, including the study of cancer, neurodegenerative diseases, and inflammation. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has also been studied for its neuroprotective effects, as it can protect neurons from oxidative stress and inflammation. In addition, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

15093-43-3

Product Name

Thiourea, N-phenyl-N'-(3-phenylpropyl)-

Molecular Formula

C16H18N2S

Molecular Weight

270.4 g/mol

IUPAC Name

1-phenyl-3-(3-phenylpropyl)thiourea

InChI

InChI=1S/C16H18N2S/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,17,18,19)

InChI Key

KSAVTPCYXUELBT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCCN=C(NC2=CC=CC=C2)S

SMILES

C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2

Other CAS RN

15093-43-3

solubility

31.9 [ug/mL]

synonyms

N-Phenyl-N'-(3-phenylpropyl)thiourea

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.